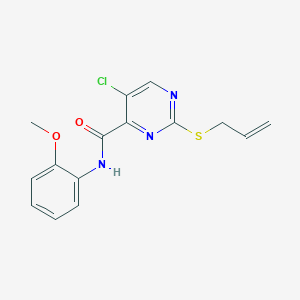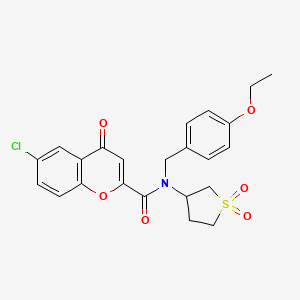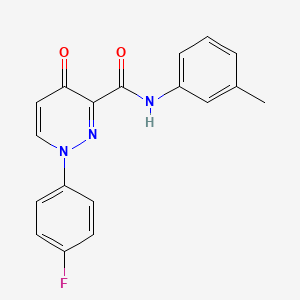
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- is a complex organic compound that belongs to the class of indeno-pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- typically involves multi-step organic reactions. The starting materials often include indene derivatives and pyrrole compounds. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques like continuous flow synthesis may also be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Indeno(2,1-b)pyrrol-8(1H)-one derivatives are used as intermediates in the synthesis of more complex molecules. They are valuable in the development of new organic reactions and catalysts.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, Indeno(2,1-b)pyrrol-8(1H)-one derivatives may be explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, these compounds can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Indeno(2,1-b)pyrrol-8(1H)-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Indeno(2,1-b)pyrrol-8(1H)-one derivatives: Other derivatives with different substituents on the indeno-pyrrole core.
Pyrrole-based compounds: Compounds with a pyrrole ring and various functional groups.
Indene derivatives: Compounds with an indene core and different substituents.
Uniqueness
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethylamino group can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
126581-72-4 |
|---|---|
Molecular Formula |
C16H17BrN2O |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
7-bromo-1-[(dimethylamino)methyl]-2,3-dimethylindeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C16H17BrN2O/c1-9-13(8-18(2)3)14-12-7-10(17)5-6-11(12)16(20)15(14)19(9)4/h5-7H,8H2,1-4H3 |
InChI Key |
OYLCUBJGWXJMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C3=C2C=C(C=C3)Br)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11388566.png)


![Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11388580.png)

![ethyl 3-[6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11388586.png)
![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11388592.png)
![1-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388597.png)
![ethyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11388602.png)


![N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388620.png)

